
2C-B-FLY-d4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2C-B-FLY-d4 (hydrochloride) is a deuterated analog of 2C-B-FLY, a psychedelic phenethylamine of the 2C amine series. This compound is known for its psychoactive properties and is used primarily in scientific research. The deuterium labeling (d4) is often used in analytical chemistry to study the pharmacokinetics and metabolism of the parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2C-B-FLY-d4 (hydrochloride) involves several steps, starting from the appropriate substituted benzene derivative. The general synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Formation of the furan ring: Cyclization to form the dihydrofuran structure.
Amination: Introduction of the ethylamine side chain.
Deuterium labeling: Incorporation of deuterium atoms at specific positions.
Hydrochloride formation: Conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production of 2C-B-FLY-d4 (hydrochloride) would follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2C-B-FLY-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the bromine atom to form de-brominated derivatives.
Substitution: Nucleophilic substitution reactions at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: De-brominated derivatives.
Substitution: Formation of azide or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2C-B-FLY-d4 (hydrochloride) is used in various scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantitation of 2C-B-FLY levels in biological samples.
Pharmacokinetics: Study of the absorption, distribution, metabolism, and excretion of 2C-B-FLY.
Toxicology: Investigation of the toxicological profile and potential adverse effects.
Neuroscience: Research on the psychoactive effects and mechanism of action on the central nervous system.
Wirkmechanismus
2C-B-FLY-d4 (hydrochloride) exerts its effects primarily through its interaction with serotonin receptors. It acts as a partial agonist at the 5-HT2A receptor, which is responsible for its hallucinogenic effects . It also has a high binding affinity for other serotonin receptors, including 5-HT1D, 5-HT1E, 5-HT1A, 5-HT2B, and 5-HT2C .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2C-B: A non-dihydro analog with similar psychoactive properties.
2C-I: Another psychedelic phenethylamine with iodine substitution.
2C-E: Known for its potent hallucinogenic effects.
2C-C: A chlorinated analog with similar properties.
Uniqueness
2C-B-FLY-d4 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in analytical studies. The dihydrofuran ring structure also distinguishes it from other 2C compounds, providing a different pharmacological profile and duration of action.
Eigenschaften
Molekularformel |
C12H15BrClNO2 |
|---|---|
Molekulargewicht |
324.63 g/mol |
IUPAC-Name |
2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)-1,1,2,2-tetradeuterioethanamine;hydrochloride |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H/i1D2,4D2; |
InChI-Schlüssel |
XHRNOQRXDGETTA-MTUADBJDSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=C2CCOC2=C(C3=C1OCC3)Br)C([2H])([2H])N.Cl |
Kanonische SMILES |
C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



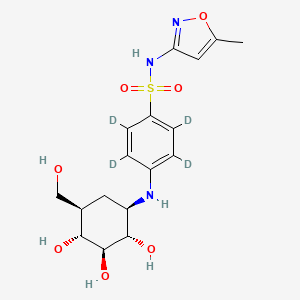
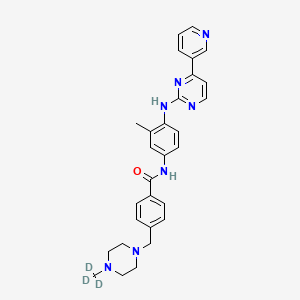

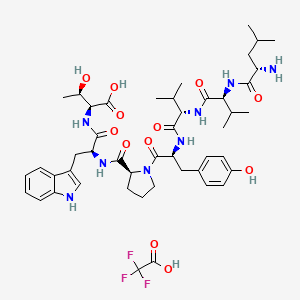

![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)

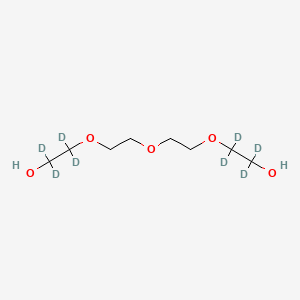
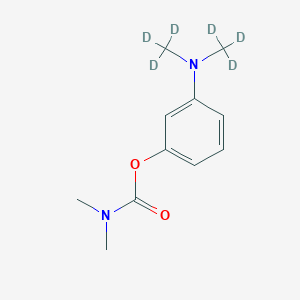
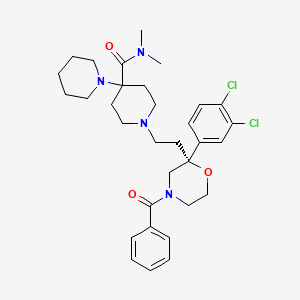

![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)
